N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a useful research compound. Its molecular formula is C8H8BrF3N2 and its molecular weight is 269.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as a precursor in the synthesis of various complex chemical compounds. For example, its derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been synthesized efficiently as part of a study exploring dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
In medicinal chemistry, it's been utilized in the synthesis of neurokinin-1 receptor antagonists, which have potential applications in clinical settings for conditions like emesis and depression (Harrison et al., 2001).
Biological and Pharmaceutical Applications
The compound has been used in the synthesis of novel biheterocycles, where it acted as an efficient precursor. These biheterocycles have potential implications in pharmaceutical research (Aquino et al., 2017).
It's also been a component in the creation of new antibacterial and antifungal agents. A specific compound synthesized using this chemical showed acceptable results in preliminary biological evaluations (Rao, Prasad, & Rao, 2013).
Advanced Material Research
In the field of materials science, derivatives of this compound have been used to engineer crystals with specific properties. This has implications in the design of new materials with tailored electronic and structural characteristics (Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004).
Its derivatives have also been explored for their role in synthesizing complexes to study the magnetic properties of certain ions, which can have applications in fields like magnetic resonance imaging (MRI) (Kamila, Cosquer, Breedlove, & Yamashita, 2017).
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVQDIOEPGTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734090 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179955-33-9 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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